2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Overview
Description
“2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine” is a complex organic compound that contains several functional groups and structural features. It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Pyrazole derivatives are known to possess a wide range of pharmacological activities . The compound also contains a cyclopropylmethyl group and a tetrahydrothiopyrano ring, which may contribute to its chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring, a type of aromatic heterocycle that is a key structural motif in many important biological molecules. The cyclopropylmethyl group and the tetrahydrothiopyrano ring could potentially influence the compound’s conformation and reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The pyrazole ring, for example, might undergo reactions typical of aromatic heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amine group might make the compound a base, and the aromatic pyrazole ring might contribute to its stability.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
This compound has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. The structure of the compound allows it to interact with cellular components that control cell division and growth. Studies have shown that similar compounds can induce cell death in cancer cells by activating apoptotic pathways and inhibiting the expression of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell cycle progression .
Development of pH Indicators
The fluorescent properties of this compound make it a candidate for developing pH indicators. It can be used in biological and chemical experiments where precise measurement of pH is critical. The compound’s ability to change fluorescence intensity based on the pH level allows for both intensity-based and ratiometric pH sensing .
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of more complex molecules. Its reactive sites allow for various chemical reactions, such as electrophilic cyclization and cross-coupling, which are essential techniques in organic synthesis .
Future Directions
properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c13-5-3-12-10-8-16-6-4-11(10)14-15(12)7-9-1-2-9/h9H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDXUBAVZXSLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CSCCC3=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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